![molecular formula C18H25NO6 B2927344 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide CAS No. 899730-87-1](/img/structure/B2927344.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the dioxaspiro ring and the benzamide group. The three methoxy groups attached to the benzene ring would likely influence the compound’s physical and chemical properties.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the dioxaspiro ring and the benzamide group.Scientific Research Applications
Synthesis and Drug Efficacy
Research has highlighted the significance of the structural modification and synthesis of compounds related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide for medical applications. For instance, studies on the synthesis and biological evaluation of spiro compounds, such as 1,2,6,7-tetraoxaspiro[7.11]nonadecane (N-89) and its derivatives, have shown promising results in antischistosomal activities, suggesting potential as a drug candidate against schistosomiasis and other parasitic infections (Taniguchi et al., 2011) (Yamabe et al., 2017).
Antiviral Activities
Spirothiazolidinone derivatives, sharing a core structural similarity with this compound, have been synthesized and evaluated for their antiviral activities. Compounds within this series exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, demonstrating the versatility of the spirothiazolidinone scaffold in achieving new classes of antiviral molecules (Apaydın et al., 2020).
Antimicrobial and Antitumor Activities
Further studies on the antimicrobial and antitumor activities of related spiro compounds underline the potential of these molecules in treating various diseases. Novel synthetic compounds with endoperoxide structure have shown damage to the juvenile stage of Schistosoma mansoni by targeting lysosome-like organelles, hinting at new therapeutic strategies against schistosomiasis (Yamabe et al., 2017).
Memory Enhancers and Neuroprotection
The development of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers has also been reported. These derivatives have shown acetylcholinesterase-inhibiting activity, suggesting their utility in treating cognitive disorders such as Alzheimer's disease. The compounds exhibited significant retention improvements in vivo, with one compound showing a maximal percent inhibition of 97% at 50 μM, providing a promising strategy for memory enhancement and neuroprotection (Piplani et al., 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, the benzamide group could play a key role, as benzamides are often used in drugs and can have various biological activities.
Safety and Hazards
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-10-13-11-24-18(25-13)6-4-5-7-18/h8-9,13H,4-7,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIKJHISKMYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methyl-4H-pyran-4-one](/img/structure/B2927261.png)
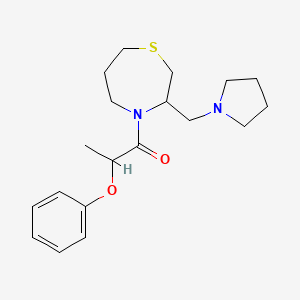
![N-(benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2927264.png)

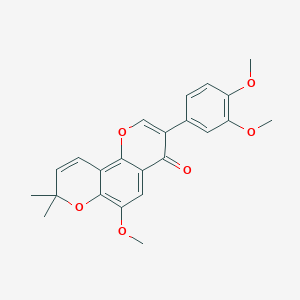
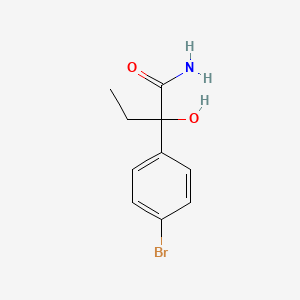
![N-(1-{[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2927273.png)
![N-[(1-Aminocyclohexyl)methyl]-2-(2-ethyl-4,6-dimethylpyrimidin-5-yl)acetamide;hydrochloride](/img/structure/B2927276.png)
![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)
![2-[(2-ethoxyphenyl)amino]-N-(3-isopropylphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2927279.png)
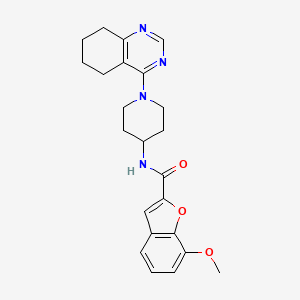
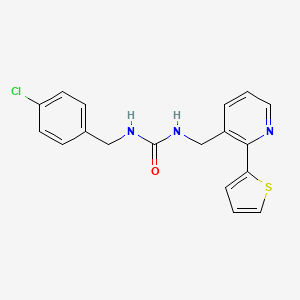
![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)
![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
